Smancs

Tumor Targeting EPR Effect Pharmacokinetics

SMANCS is a first-in-class macromolecular drug, chemically conjugating Neocarzinostatin with styrene-maleic acid copolymer. This unique structure enables tumor-selective accumulation via the EPR effect, achieving tumor-to-blood concentration ratios >1,000 when formulated with Lipiodol, a feature absent in its parent drug NCS. Ideal as a benchmark for EPR-mediated drug delivery and theranostic imaging platforms, SMANCS also provides a distinct immunomodulatory mechanism via IFN-γ induction and demonstrates a superior safety profile with reduced myelosuppression compared to NCS.

Molecular Formula C36H35NO11
Molecular Weight 657.7 g/mol
Cat. No. B10828654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSmancs
Molecular FormulaC36H35NO11
Molecular Weight657.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C=C3C2=CC#CC4C(O4)(C#C3)C5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)C)NC)O)O
InChIInChI=1S/C36H35NO11/c1-17-9-10-22-18(2)13-21(42-5)15-24(22)28(17)33(40)45-25-14-20-11-12-36(27-16-43-35(41)46-27)26(48-36)8-6-7-23(20)32(25)47-34-29(37-4)31(39)30(38)19(3)44-34/h7,9-10,13-15,19,25-27,29-32,34,37-39H,16H2,1-5H3/t19-,25-,26-,27+,29+,30+,31-,32?,34-,36+/m1/s1
InChIKeyFYQZGCBXYVWXSP-OTWPCVNDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SMANCS: The First Clinically Approved Polymer-Drug Conjugate for Targeted Cancer Chemotherapy


SMANCS (Styrene-Maleic Acid Neocarzinostatin) is a high-molecular-weight polymer-protein conjugate, representing a pioneering class of macromolecular anticancer drugs [1]. It consists of the potent antitumor antibiotic Neocarzinostatin (NCS) chemically conjugated to two short chains of a styrene-maleic acid copolymer [1][2]. This conjugation fundamentally alters the drug's properties, enabling it to exploit the enhanced permeability and retention (EPR) effect for selective tumor accumulation, and it was the first drug of its kind to receive regulatory approval [3].

Why SMANCS Cannot Be Substituted by Native Neocarzinostatin (NCS) or Other Polymer-Drug Conjugates


SMANCS is not merely a solubilized or stabilized version of NCS. The covalent attachment of the styrene-maleic acid copolymer imparts a unique combination of tumor-targeting specificity, prolonged retention, and a distinct immunomodulatory and toxicity profile that is fundamentally different from its parent drug, NCS [1][2]. Unlike small-molecule drugs or other simple polymer conjugates, SMANCS demonstrates extreme tumor-to-blood concentration ratios when formulated in Lipiodol, enabling a theranostic approach that is not replicable by its components alone or by other polymer-drug systems like PEGylated proteins [3]. Consequently, substituting SMANCS with NCS or a different polymer conjugate would result in a loss of tumor selectivity, increased systemic toxicity, and the elimination of the clinically validated imaging and therapeutic capabilities of the SMANCS/Lipiodol formulation [1].

Quantitative Evidence for the Differentiated Selection of SMANCS over NCS and Other Macromolecular Drugs


Superior In Vivo Tumor Selectivity and Tumor-to-Blood Ratio Compared to Neocarzinostatin (NCS)

SMANCS exhibits profoundly superior tumor accumulation and retention compared to its parent compound, NCS, and other proteins. In a tumor-bearing mouse model, SMANCS achieved a tumor-to-blood protein concentration ratio of 5 or greater, while NCS, a small protein, never achieved a ratio of even 1 across all time points measured [1]. When formulated in Lipiodol and administered arterially, this ratio was reported to exceed 1,000, with some sources indicating ratios greater than 2,500 [2]. This selective accumulation is a result of the polymer conjugation enabling exploitation of the enhanced permeability and retention (EPR) effect, a mechanism not available to small molecules like NCS [1].

Tumor Targeting EPR Effect Pharmacokinetics

Reduced Systemic Toxicity and Myelosuppression in Vivo Compared to Neocarzinostatin (NCS)

In a direct comparative study using a rat mammary tumor model, SMANCS demonstrated a markedly improved safety profile compared to NCS. Following intravenous administration, SMANCS treatment (0.1 mg/kg 3 times and 0.3 mg/kg 3 times) resulted in no significant changes in red blood cell counts or hemoglobin levels in treated animals [1]. In contrast, rats receiving NCS experienced significant decreases in both red blood cell counts and hemoglobin amounts, indicating notable hematological toxicity [1]. This is consistent with the class-level advantage of macromolecular drugs which are believed to be restricted from accessing the bone marrow [2].

Hematological Toxicity Myelosuppression Adverse Effects

Higher Potency and Faster In Vitro Cytotoxicity Against Tumor Cells Compared to NCS and Other Anticancer Agents

In a comparative in vitro study evaluating colony formation across various cell lines, SMANCS and NCS were the most potent among all tested anticancer agents [1]. However, SMANCS exhibited a distinct kinetic advantage. At a concentration of 30 nM, SMANCS required only a few minutes of exposure to kill over 80% of cultured tumor cells, whereas NCS required more than 80 minutes of exposure to achieve the same effect [1]. This suggests a more rapid internalization and cytotoxic action for SMANCS. Furthermore, the IC50 values for SMANCS were reported to be 10-1000 times lower (more potent) than other clinically used anticancer drugs [1].

Cytotoxicity Cell Culture IC50

Induction of a Distinct IFN-γ Mediated Immunomodulatory Antitumor Effect Not Observed with NCS

Beyond its direct cytotoxic effects, SMANCS triggers a unique immunomodulatory cascade that NCS does not. In a murine model, SMANCS administration induced the production of circulating interferon (IFN), peaking between 12-20 hours post-dose, and this response was shown to mediate non-specific resistance to tumors [1]. Characterization of the IFN response revealed that SMANCS induces a mixture of IFN-γ (57%) and IFN-α/β (41%) [1]. Critically, the antitumor activity of serum from SMANCS-treated mice was abrogated by treatment with anti-IFN-γ antiserum, but not by anti-IFN-α/β antiserum, proving that IFN-γ is the key mediator of this effect [1]. This immunomodulation is a secondary mechanism of action that contributes to its overall in vivo antitumor efficacy, which includes features like tumor encapsulation and prevention of new tumor development [2].

Immunotherapy Interferon-γ Non-specific Resistance

Clinically Validated Efficacy in Primary Liver Cancer with a Unique Theranostic Lipiodol Formulation

The clinical translation of SMANCS is uniquely tied to its oily formulation in Lipiodol (SMANCS/Lipiodol), which is not possible with NCS or most other polymer conjugates [1]. This formulation enables a theranostic approach, as the Lipiodol component is radio-opaque, allowing for real-time visualization of drug distribution in the tumor via X-ray or CT scan [1]. In a pilot study of patients with primary unresectable hepatoma (hepatocellular carcinoma), an objective reduction in tumor size was observed in approximately 90% of cases when an adequate amount of the macromolecular drug was administered [2]. The therapy's response can be monitored, with a reported Grade IV Lipiodol retention rate (indicative of good response) of 48.5% at 4 months, increasing to 90% at 12 months [1].

Hepatocellular Carcinoma Clinical Efficacy Theranostics Lipiodol

Optimal Research and Preclinical Application Scenarios for SMANCS Based on Evidence of Differentiation


Studies Requiring Extreme Tumor Selectivity and the Exploitation of the EPR Effect

Researchers investigating the enhanced permeability and retention (EPR) effect as a tumor-targeting strategy should select SMANCS as a prototypical and highly characterized macromolecular drug. Its documented ability to achieve a tumor-to-blood concentration ratio of >5, and >1,000 in Lipiodol formulation, makes it an ideal tool for quantifying and modeling EPR-mediated drug delivery [1]. Unlike NCS or other small molecules which lack this property, SMANCS provides a robust positive control for validating new EPR-based nanomedicines or imaging agents.

Development and Validation of Theranostic Drug-Delivery Systems

SMANCS, particularly in its Lipiodol formulation, serves as a gold-standard reference for developing novel theranostic platforms. Its unique ability to be visualized under X-ray or CT scan allows for real-time tracking of drug distribution and tumor uptake [1]. This is a feature not shared by NCS or other simple polymer conjugates. Researchers aiming to create new image-guided drug delivery systems can use SMANCS/Lipiodol as a benchmark for evaluating the targeting efficiency and imaging capability of their own constructs.

In Vivo Models for Studying Drug-Induced Immunomodulation in Cancer

SMANCS offers a unique tool for studying the intersection of chemotherapy and innate immunity. Its well-documented ability to induce a quantifiable interferon response, specifically IFN-γ, which mediates non-specific tumor resistance, is a distinct mechanism not observed with the parent drug NCS [1]. Therefore, SMANCS is a preferred agent for in vivo studies designed to dissect the contribution of immunomodulation to the overall antitumor efficacy of macromolecular drugs, providing a clear differentiation from directly cytotoxic-only agents.

Comparative Toxicology Studies Evaluating Myelosuppression and Off-Target Toxicity

When designing studies to evaluate the safety profile of novel polymer-drug conjugates or nanomedicines, SMANCS provides a well-characterized comparator with a known, favorable toxicity profile. Its demonstrated reduction in myelosuppression (no effect on RBC count or hemoglobin) compared to its parent drug, NCS, is a key differentiator [1]. This makes SMANCS a valuable reference compound in comparative toxicology studies aimed at quantifying the benefit of polymer conjugation in reducing bone marrow and systemic toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Smancs

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.